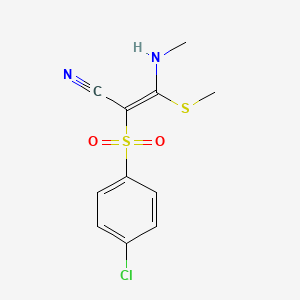

2-((4-Chlorophenyl)sulfonyl)-3-(methylamino)-3-methylthioprop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

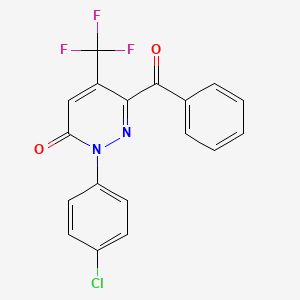

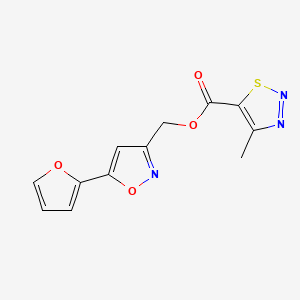

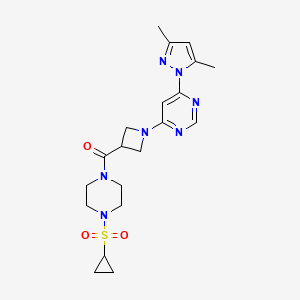

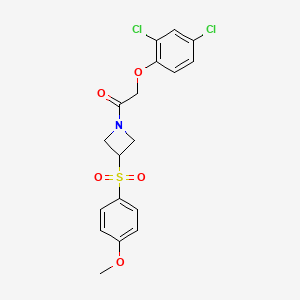

2-((4-Chlorophenyl)sulfonyl)-3-(methylamino)-3-methylthioprop-2-enenitrile is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as CMMP, and its structure consists of a thiophene ring, a sulfonyl group, and a nitrile group.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

A study by Jiang et al. (2022) discusses an elemental sulfur-promoted switchable redox condensation reaction that can selectively prepare 2-aminofurans and 2-aminothiophenes. This methodology showcases the utility of enaminones and methylene nitriles, indicating potential roles for similar compounds in synthesizing biologically active heterocyclic derivatives.

Material Characterization and Environmental Applications

Bergman et al. (1980) Bergman, Jansson, & Bamford explored the synthesis and mass spectrometric characterization of methylthio- and methylsulfonylpolychlorobiphenyls, revealing insights into the structural and electronic influences of sulfonyl and methylthio groups on biphenyl derivatives. This work could hint at environmental or analytical chemistry applications of similar compounds.

Polymer Science and Heavy Metal Adsorption

In the context of polymer science, Ravikumar et al. (2011) Ravikumar et al. synthesized aromatic polyamides and polythioamides with pendant chlorobenzylidine rings for heavy metal ion adsorption. This study underscores the relevance of sulfonyl and thioether functionalities in designing materials for environmental remediation.

Biological and Chemical Reactivity

A study on the food mutagen 2-chloro-4-(methylthio)butanoic acid by Jolivette et al. (1998) Jolivette, Kende, & Anders proposed a reactive intermediate, 1-methyl-2-thietaniumcarboxylic acid, formed via internal displacement. This work could suggest avenues for investigating the reactivity and potential mutagenicity of related compounds.

Propiedades

IUPAC Name |

(Z)-2-(4-chlorophenyl)sulfonyl-3-(methylamino)-3-methylsulfanylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S2/c1-14-11(17-2)10(7-13)18(15,16)9-5-3-8(12)4-6-9/h3-6,14H,1-2H3/b11-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVRSDFPYFAVMI-KHPPLWFESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C(C#N)S(=O)(=O)C1=CC=C(C=C1)Cl)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C(\C#N)/S(=O)(=O)C1=CC=C(C=C1)Cl)/SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2678989.png)

![1-benzyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2678992.png)

![Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B2678993.png)

![5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2678994.png)

![2-{[5-(2-furyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2678997.png)

![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2679007.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)